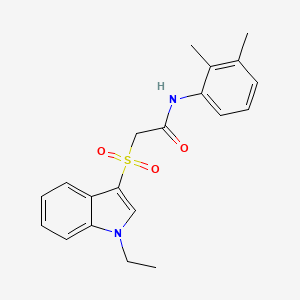
N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide" is a chemically synthesized molecule that may have potential biological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their synthesis, properties, and biological activities. For instance, the synthesis and biological evaluation of related sulfamoyl and methylsulfonyl acetamides as COX-2 inhibitors are discussed, indicating the relevance of such compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of related acetamide compounds typically involves multiple steps, including acetylation, ethylation, and condensation reactions. For example, improvements in the synthesis of N-[3-((3-(Dimethylamino)-1-oxo-2-propenyl)phenyl]-N-ethyl acetamide were achieved by optimizing reduction, acetylation, and ethylation steps, leading to high yields and purity . Similarly, a series of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives were synthesized using benzenesulfonyl chloride and 1-aminopiperidine, followed by substitution with different electrophiles .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be influenced by the substituents on the aromatic ring and the acetamide moiety. For instance, in 2,2-Dichloro-N-(3,4-dimethylphenyl)acetamide, the N-H bond is syn to the methyl substituent and anti to the carbonyl group, which can affect the molecule's overall conformation and properties .
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, including those influenced by their NH-acidity. The NH-acidity of substituted trichlorethyl acetamides in dimethyl sulfoxide (DMSO) was studied, showing that the acidity depends on the polar effects of substituents, which can be crucial for their reactivity and interactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives, such as their vapor-liquid equilibrium, can be significant for their separation and purification. For example, the azeotropic mixture of acetic acid and N,N-dimethylacetamide (DMAC) can be separated by extractive distillation using an ionic liquid, which affects the relative volatility of the components . Additionally, vibrational spectroscopic techniques can provide insights into the molecular structure and interactions of acetamide derivatives, as demonstrated in the study of N–(4–chlorophenyl)–2–[(4,6–diaminopyrimidin–2–yl)sulfanyl]acetamide .
科学的研究の応用
Benzyl and Sulfonyl Derivatives of Related Compounds
- Studies on similar compounds have shown significant biological activities, including antibacterial, antifungal, and anthelmintic properties. These compounds also demonstrated potential in latent fingerprint analysis for detecting hidden fingerprints on various surfaces (Khan et al., 2019).
Applications in Agriculture
- Certain chloroacetamide derivatives have been used as pre-emergent or early post-emergent herbicides in various crops, demonstrating their utility in agricultural practices (Weisshaar & Böger, 1989).
Indolyl Aryl Sulfones (IASs) in Antiviral Research
- Indolyl aryl sulfones, a related class of compounds, have shown potent inhibitory activities against HIV-1, including drug-resistant mutants. These derivatives exhibit low nanomolar concentration range effectiveness against the virus (Silvestri & Artico, 2005).
Antibacterial Activity of Acetamide Derivatives
- Acetamide derivatives bearing similar structural elements have been synthesized and evaluated for their antibacterial potentials. Specific compounds showed notable activity against various bacterial strains, including Salmonella typhi and Escherichia coli (Iqbal et al., 2017).
Use in Optical Imaging for Cancer Detection
- A water-soluble near-infrared dye developed from similar compounds has been used for cancer detection through optical imaging. This demonstrates the potential of related compounds in the development of molecular-based beacons for cancer detection (Pham, Medarova, & Moore, 2005).
特性
IUPAC Name |
N-(2,3-dimethylphenyl)-2-(1-ethylindol-3-yl)sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-4-22-12-19(16-9-5-6-11-18(16)22)26(24,25)13-20(23)21-17-10-7-8-14(2)15(17)3/h5-12H,4,13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLIIDVBVXFKORF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC(=C3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dimethylphenyl)-2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

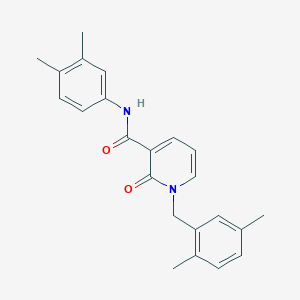
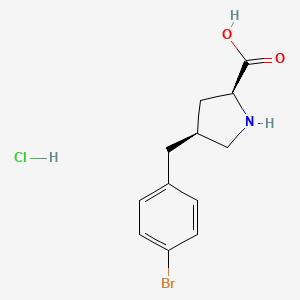
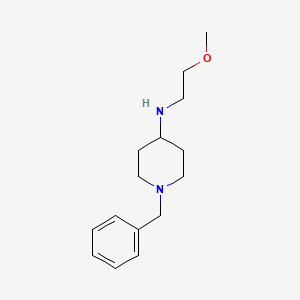


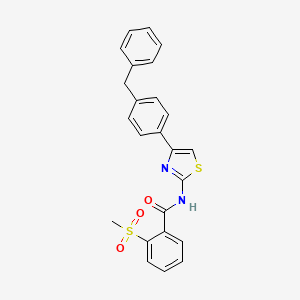
![7-(4-fluorobenzyl)-1,3-dimethyl-8-[(2-methylpiperidin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2501083.png)
![4-bromo-2-[5-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenol](/img/structure/B2501084.png)
![2-((1H-indol-3-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501085.png)

![2-chloro-N-[(4-fluorophenyl)(thien-2-yl)methyl]acetamide](/img/structure/B2501088.png)
![3-ethyl-2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501089.png)
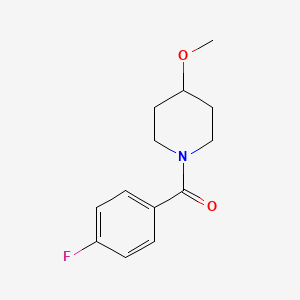
![N-(3-methoxypropyl)-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2501094.png)